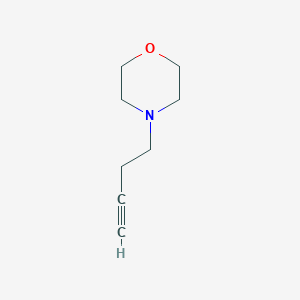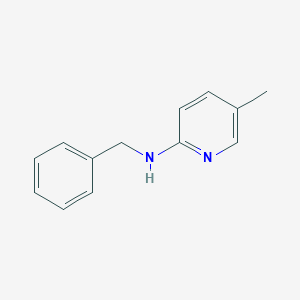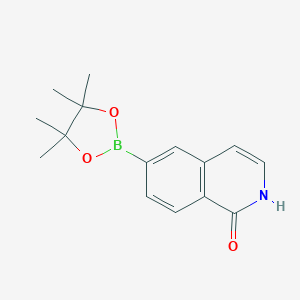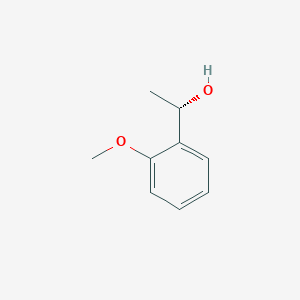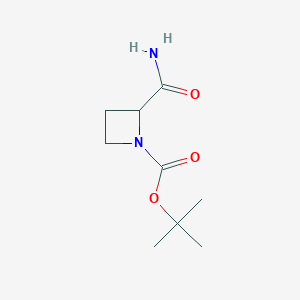
tert-Butyl 2-carbamoylazetidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 2-carbamoylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 1219220-82-2 . It has a molecular weight of 200.24 and its IUPAC name is tert-butyl 2- (aminocarbonyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-carbamoylazetidine-1-carboxylate” is 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3, (H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“tert-Butyl 2-carbamoylazetidine-1-carboxylate” has a molecular weight of 200.24 . It is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants
Tert-butyl compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used as synthetic phenolic antioxidants in industrial and commercial products to retard oxidative reactions and extend product shelf life. Their environmental occurrence, human exposure, and associated toxicity have been subjects of extensive study, highlighting the need for future research on novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Natural Neo Acids and Neo Alkanes
Tert-butyl groups feature in the structure of various natural and synthetic bioactive compounds. These compounds exhibit potential as antioxidants and have applications in cosmetic, agronomic, and pharmaceutical industries. This underscores the importance of tert-butyl derivatives in developing new chemical preparations with beneficial properties (Dembitsky, 2006).
Environmental Degradation and Remediation
Biodegradation of Ether Compounds
Studies on the biodegradation and fate of tert-butyl ether compounds in the environment have revealed microbial pathways capable of decomposing these compounds under aerobic conditions. Such research is crucial for understanding and mitigating the environmental impact of these substances (Thornton et al., 2020).
Adsorption Studies for Environmental Remediation
The presence of methyl tert-butyl ether (MTBE) in the environment has prompted research into adsorption techniques for its removal from water. This research highlights the broader applicability of tert-butyl compounds in environmental science and the development of methods for their removal from contaminated sites (Vakili et al., 2017).
Biocatalyst Inhibition by Carboxylic Acids
Understanding Biocatalyst Inhibition
Tert-butyl compounds, such as tert-butyl alcohol, are involved in studies concerning the inhibition of microbial biocatalysts by carboxylic acids. These studies are essential for the development of more robust microbial strains for industrial applications, highlighting the intersection of tert-butyl chemistry with biotechnology (Jarboe et al., 2013).
Safety And Hazards
The safety information available indicates that “tert-Butyl 2-carbamoylazetidine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl 2-carbamoylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIKFCAPOYPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-carbamoylazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



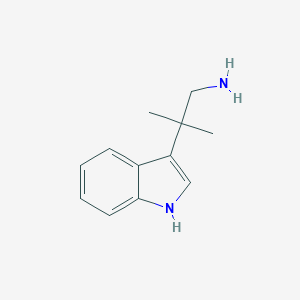
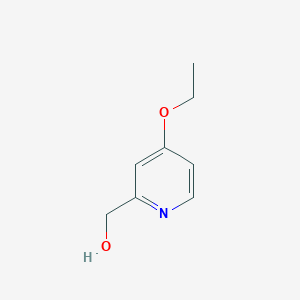
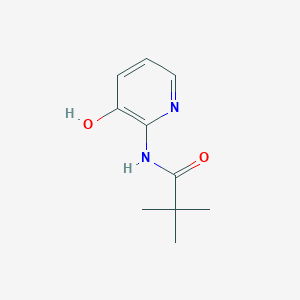
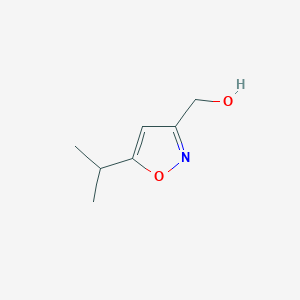
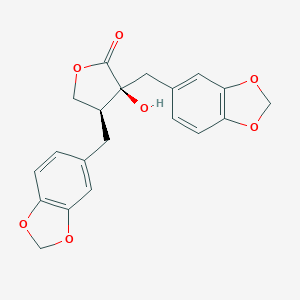
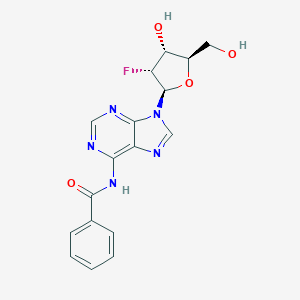
![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)
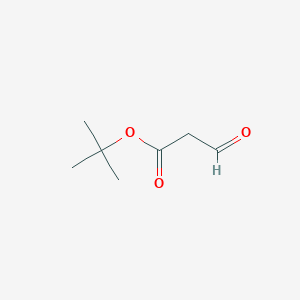
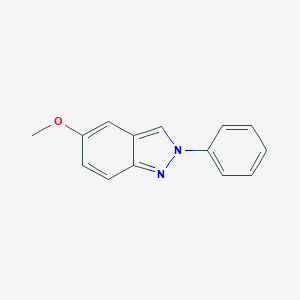
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)
